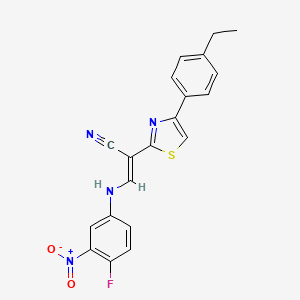

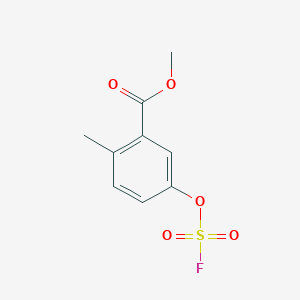

N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

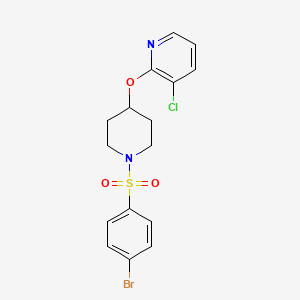

The molecular structure of “N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide” is complex, consisting of a fluoropyrimidinyl group attached to a piperidinyl group, which is further attached to a cyclopropanecarboxamide group. The InChI code for a related compound, “1-(5-fluoropyrimidin-2-yl)piperidin-4-one”, is1S/C9H10FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 .

Applications De Recherche Scientifique

PET Tracers for Serotonin Receptors

Research has shown the development of PET tracers, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, for imaging serotonin 5-HT(1A) receptors. These compounds exhibit high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Kinase Inhibitors

Novel 2,4-disubstituted-5-fluoropyrimidines have been synthesized as potential kinase inhibitors. These compounds, derived from biologically active cores seen in anticancer agents like 5-fluorouracil (5-FU), demonstrate routes to novel compounds with regioselective substitution, showing potential in cancer therapy (Wada et al., 2012).

Antimycobacterial Activity

Spiro-piperidin-4-ones were synthesized through an atom economic and stereoselective process, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, with some compounds being notably more potent than conventional drugs like isoniazid and ciprofloxacin. This highlights their potential as new antimycobacterial agents (Kumar et al., 2008).

Pharmacokinetic Optimization

Research into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors revealed the impact of enzymatic hydrolysis on drug clearance and bioavailability. Efforts to minimize hydrolysis through chemical modification led to the discovery of several analogs with improved stability, though with a trade-off in ALK potency. This highlights the role of chemical modification in optimizing drug properties (Teffera et al., 2013).

Antimicrobial Agents

Several studies have synthesized and evaluated new compounds with potential antimicrobial activity. For instance, novel piperazinylquinolone derivatives were synthesized and displayed good to excellent antibacterial activities, suggesting their utility in combating microbial resistance (Darehkordi et al., 2016).

Mécanisme D'action

Target of Action

A structurally similar compound was identified as a potent inhibitor of acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction.

Result of Action

The inhibition of ache by similar compounds can lead to an increase in acetylcholine levels, potentially resulting in enhanced neurotransmission .

Propriétés

IUPAC Name |

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN4O/c14-10-7-15-13(16-8-10)18-5-3-11(4-6-18)17-12(19)9-1-2-9/h7-9,11H,1-6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRACACNMSMZATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCN(CC2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)

![3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2753925.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2753932.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)